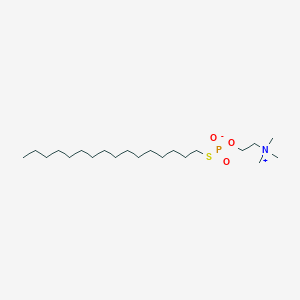
1-Hexadecylthiophosphorylcholine
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and perhaps a brief summary of its known uses or significance in a particular field.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or special techniques used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling and melting points, solubility, stability, and reactivity.Applications De Recherche Scientifique
Modulation of Leukocyte Function
1-Hexadecylthiophosphorylcholine analogues have been found to influence human leukocyte functions significantly. They are chemotactic for human neutrophils and mononuclear leukocytes. Different analogues exhibit distinct leukocyte activation mechanisms, suggesting their potential in elucidating leukocyte activation mechanisms (Goetzl, Derian, Tauber, & Valone, 1980).
Platelet Stimulating Activity
This compound has demonstrated significant biological activity in stimulating serotonin release from rabbit platelets. Specific configurations and substitutions in its structure contribute to its high biological activity (Hanahan, Munder, Satouchi, McManus, & Pinckard, 1981).
Antitumoral Activity
Hexadecylphosphorylcholine is noted for its anticancer activity. It interferes with phospholipid metabolism and affects enzymes like phospholipase D (PLD) and choline kinase, which play a role in cell growth and proliferation. This interaction is hypothesized to contribute to its antitumoral action (Lucas, Hernández-Alcoceba, Penalva, & Lacal, 2001).
Cytolytic Activity on Tumor Cells
It's used in studying the sensitivity of various mouse cells, including tumor cells, to changes in membrane permeability induced by lysophosphatidylcholine (Arnold, Richter, & Weltzien, 1978).
Impact on Phospholipid Metabolism
Studies have shown that Hexadecylphosphocholine can disrupt cholesterol homeostasis and affect the metabolism of other phospholipids, indicating its potential in anticancer therapy (Jiménez-López, Carrasco, Marco, & Segovia, 2006).
Effects on Lipid Metabolism in Leishmania
It significantly affects phosphatidylcholine content in Leishmania donovani promastigotes, suggesting its utility in antileishmanial drug research (Rakotomanga, Blanc, Gaudin, Chaminade, & Loiseau, 2007).
Radiosensitising Effect on Cancer Cells
Hexadecylphosphocholine has been tested for its potential to act as a radiosensitizer, particularly on cancer cells expressing an activated ras oncogene, indicating its relevance in cancer treatment (Bruyneel, Storme, Schallier, Van den Berge, Hilgard, & Mareel, 1993).
Signal Transduction Relationships
Studies have shown that Hexadecylphosphocholine can activate cellular phospholipase D, suggesting a role in signal transduction processes in anticancer activity (Wieder, Zhang, Geilen, Orfanos, Giuliano, & Cabot, 1996).
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new applications for the compound, unanswered questions about its behavior, or new methods for its synthesis.
Propriétés
IUPAC Name |
hexadecylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIGESUZAZBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecylthiophosphorylcholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



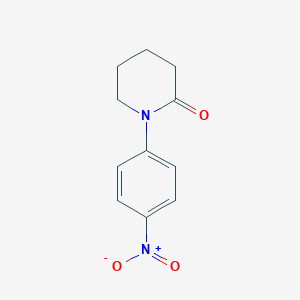
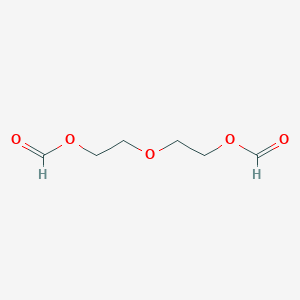
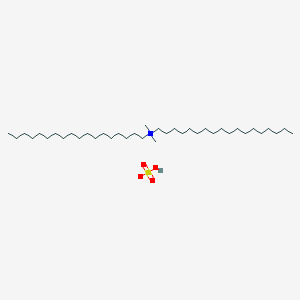
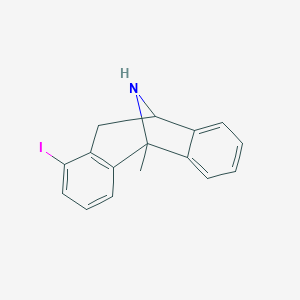
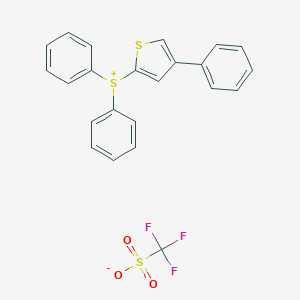
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
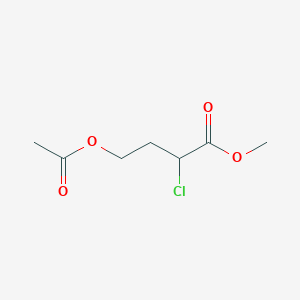
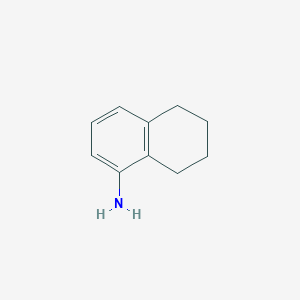
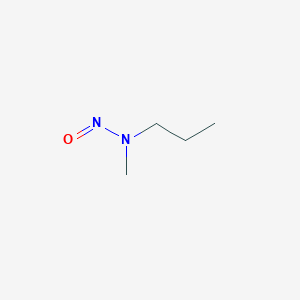
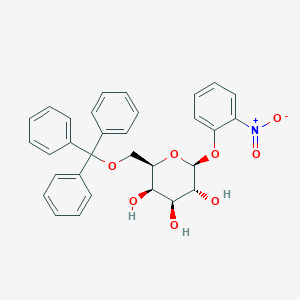
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)